molecular formula C35H35ClNNaO3S B12512697 Montelukast Soudium Tablets

Montelukast Soudium Tablets

Cat. No.: B12512697
M. Wt: 608.2 g/mol
InChI Key: LBFBRXGCXUHRJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Montelukast Soudium Tablets is a useful research compound. Its molecular formula is C35H35ClNNaO3S and its molecular weight is 608.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFBRXGCXUHRJY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClNNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Leukotriene Receptor Antagonism: an Academic Overview

Conceptual Framework of Cysteinyl Leukotriene Pathway Modulation

The modulation of the cysteinyl leukotriene (CysLT) pathway is a key strategy in managing inflammatory conditions. This approach is centered on interrupting a specific cascade of biochemical events that lead to inflammation.

Leukotrienes are inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) enzyme. wikipedia.orgtandfonline.comscispace.com The process begins with the release of arachidonic acid from cell membrane phospholipids. japi.org The 5-LO enzyme then converts arachidonic acid into an unstable epoxide intermediate, Leukotriene A4 (LTA4). tandfonline.comatsjournals.orgatsjournals.org

From LTA4, the pathway diverges. One branch leads to the formation of Leukotriene B4 (LTB4), while the other, relevant to this discussion, involves the conjugation of LTA4 with glutathione (B108866) by the enzyme LTC4 synthase to form Leukotriene C4 (LTC4). frontiersin.orgrespiratory-therapy.com LTC4 is then sequentially metabolized outside the cell into Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). respiratory-therapy.compharmgkb.org Collectively, LTC4, LTD4, and LTE4 are known as the cysteinyl leukotrienes due to the presence of a cysteine residue in their structure. researchgate.net They were formerly identified as the slow-reacting substance of anaphylaxis (SRS-A). atsjournals.orgnih.gov

These CysLTs exert their biological effects by binding to specific G protein-coupled receptors on the surface of target cells. pnas.org Two main types of CysLT receptors have been identified: CysLT1 and CysLT2. frontiersin.orgnih.gov The CysLT1 receptor is found on various cells, including airway smooth muscle cells and inflammatory cells like eosinophils and mast cells. pnas.orgaai.orgnih.gov Its activation by CysLTs, particularly LTD4, triggers a cascade of pro-inflammatory responses, including potent bronchoconstriction, increased vascular permeability, airway edema, and mucus secretion. wikipedia.orgpharmgkb.orgnih.govrespiratory-therapy.com

Leukotriene receptor antagonists, such as Montelukast (B128269), function by selectively and competitively blocking the CysLT1 receptor. japi.orgpatsnap.com By occupying the receptor binding site, Montelukast prevents CysLTs from binding and initiating the inflammatory cascade. nih.govwikipedia.org This antagonism directly counteracts the physiological effects of CysLTs, leading to reduced bronchoconstriction and inflammation without exhibiting any agonist activity itself. japi.orgnih.gov

ComponentRole in the Cysteinyl Leukotriene Pathway
Arachidonic AcidPrecursor molecule released from cell membranes for leukotriene synthesis. japi.org
5-Lipoxygenase (5-LO)Key enzyme that initiates the conversion of arachidonic acid into leukotrienes. scispace.com
Leukotriene A4 (LTA4)Unstable epoxide intermediate in the leukotriene synthesis pathway. atsjournals.orgatsjournals.org
LTC4 SynthaseEnzyme that conjugates LTA4 with glutathione to form LTC4. respiratory-therapy.com
Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)Potent inflammatory mediators that cause bronchoconstriction and other inflammatory responses. frontiersin.org
CysLT1 ReceptorPrimary receptor for LTD4; its activation on airway cells mediates key features of inflammation. pharmgkb.orgaai.org
MontelukastA selective CysLT1 receptor antagonist that blocks the action of cysteinyl leukotrienes. japi.orgpatsnap.com

Historical Context of Leukotriene Pathway Inhibitors in Pharmacological Research

The development of leukotriene pathway inhibitors is a story of gradual scientific discovery, beginning with the observation of a mysterious biological substance and culminating in the creation of highly specific targeted therapies.

The journey began with the identification of "slow-reacting substance of anaphylaxis" (SRS-A), a potent mediator released during anaphylactic shock that caused slow, sustained contraction of smooth muscle. nih.gov For decades, the chemical nature of SRS-A remained unknown. A breakthrough occurred in 1979 when Bengt Samuelsson and his colleagues elucidated its structure, revealing that SRS-A was not a single substance but a mixture of what they named cysteinyl leukotrienes: LTC4, LTD4, and LTE4. atsjournals.orgatsjournals.org This discovery was a pivotal moment, as it provided a concrete chemical target for drug development. atsjournals.org

The revelation of the CysLTs' structure and their clear role in inflammation spurred intense interest within the pharmaceutical industry. atsjournals.org The initial goal was to develop compounds that could either inhibit the 5-lipoxygenase enzyme, thereby blocking all leukotriene production, or antagonize the CysLT receptors. scispace.comnih.gov

Early research led to the development of first-generation antagonists. One of the earliest was FPL-55712, which, while useful as a research tool, lacked the oral bioavailability and potency required for a successful clinical drug. atsjournals.org Subsequent efforts by pharmaceutical companies like Merck led to the investigation of other compounds, such as L-649,923, which was tested in humans but ultimately dropped due to inadequate clinical efficacy. atsjournals.orgatsjournals.org

Through extensive synthetic chemistry programs and structure-activity relationship studies, researchers refined the molecular structure of these antagonists. wikipedia.org These efforts focused on creating compounds with high affinity and specificity for the CysLT1 receptor, good oral bioavailability, and a long duration of action. atsjournals.org This research led to the development of several successful drugs. Zafirlukast was the first CysLT1 receptor antagonist approved for use in the United States in 1996. wikipedia.org This was followed by Montelukast, which was developed by Merck and first approved for marketing in 1997, and Pranlukast, which is available in Japan. atsjournals.orgatsjournals.orgwikipedia.org The arrival of these specific, orally administered leukotriene receptor antagonists represented a significant advancement in pharmacology, offering a novel, targeted approach to managing inflammatory diseases. scispace.comnih.gov

YearKey Milestone
1979The structure of "slow-reacting substance of anaphylaxis" (SRS-A) is elucidated and identified as a group of cysteinyl leukotrienes (LTC4, LTD4, LTE4). atsjournals.orgatsjournals.org
Early 1980sPharmaceutical companies initiate programs to develop leukotriene receptor antagonists based on the newly discovered chemical structures. atsjournals.org
Mid-1980sFirst-generation antagonists like L-649,923 are tested in clinical trials but show limited efficacy. atsjournals.org
1996Zafirlukast becomes the first CysLT1 receptor antagonist to receive FDA approval in the USA. wikipedia.org
1997-1998Montelukast (Singulair) is approved for use, offering a once-daily oral treatment option. atsjournals.orgwikipedia.org

Molecular and Cellular Pharmacology of Montelukast Sodium

Target Specificity: Cysteinyl Leukotriene Receptor 1 (CysLT1) Binding Affinity

Montelukast (B128269) exhibits a high degree of affinity and selectivity for the CysLT1 receptor. nih.gov This specificity is crucial to its pharmacological profile, allowing it to effectively compete with and displace the endogenous CysLTs—namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4)—from their binding sites on target cells. The binding affinity of montelukast to the CysLT1 receptor has been quantified in various preclinical models.

Research has demonstrated potent and selective binding of montelukast sodium to the CysLT1 receptor. For instance, studies have reported Ki values (a measure of binding affinity) for the specific binding of [3H]leukotriene D4 to be in the nanomolar and sub-nanomolar range in different tissue preparations. Specifically, Ki values of 0.18 nM in guinea pig lung, 4 nM in sheep lung, and 0.52 nM in dimethylsulfoxide-differentiated U937 cell plasma membrane preparations have been documented. scispace.com This high affinity underscores the potent ability of montelukast to occupy and block the CysLT1 receptor at therapeutic concentrations.

Tissue PreparationKi Value (nM)
Guinea Pig Lung0.18
Sheep Lung4
U937 Cell Plasma Membrane0.52

Signal Transduction Pathway Inhibition by Montelukast Sodium

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CysLTs, primarily signals through the Gq/11 protein. This initiates a cascade of intracellular events that are central to the inflammatory and bronchoconstrictive effects of CysLTs. By competitively antagonizing the CysLT1 receptor, montelukast effectively inhibits this signal transduction pathway. The major intracellular signaling pathway for the CysLT1 receptor involves the release of calcium. nih.gov

Activation of the CysLT1 receptor leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key trigger for many cellular responses, including smooth muscle contraction. Studies have shown that CysLT1 receptor antagonists can inhibit UDP-evoked intracellular Ca2+ responses, which are dependent on the IP3 receptor and PLC. researchgate.net Montelukast's blockade of the CysLT1 receptor prevents this entire signaling cascade from being initiated by CysLTs.

Downstream Cellular and Molecular Effects of CysLT1 Receptor Antagonism

The inhibition of the CysLT1 signaling pathway by montelukast translates into several significant downstream cellular and molecular effects that contribute to its therapeutic efficacy.

Montelukast has been shown to modulate the recruitment and activation of key inflammatory cells, particularly eosinophils. It can inhibit eosinophil adhesion to vascular cell adhesion molecule-1 (VCAM-1) under flow conditions. researchgate.net Furthermore, montelukast has been observed to decrease eosinophil migration. nih.gov

At a molecular level, montelukast can interfere with CysLT-mediated adhesion to intercellular adhesion molecule-1 (ICAM-1) by blocking the avidity and focal clustering of the β2-integrin, CD11b/CD18. scispace.com It also affects STAT-1–induced up-regulation of ICAM-1 expression on bronchial epithelial cells. scispace.com In addition to its effects on eosinophils, montelukast has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory molecules. nih.govnih.gov This inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

Cysteinyl leukotrienes are potent bronchoconstrictors, and their action on airway smooth muscle cells is a primary driver of airway narrowing in asthma. By blocking the CysLT1 receptor on these cells, montelukast directly antagonizes this effect, leading to a reduction in airway smooth muscle contraction. researchgate.net

Beyond direct contraction, CysLT1 receptor signaling is also implicated in airway smooth muscle cell proliferation and hypertrophy, which contribute to airway remodeling in chronic asthma. Studies in animal models have shown that montelukast can reverse an established increase in airway smooth muscle mass. nih.gov The signaling pathways involved in airway smooth muscle proliferation often involve mitogen-activated protein kinases (MAPKs), such as the ERK pathway, and the PI3K/AKT pathway. nih.govfrontiersin.orgbohrium.comnih.gov The contractile signaling in airway smooth muscle also involves Ca2+ sensitization pathways, such as the RhoA/Rho-kinase (ROCK) pathway, which enhances myosin light chain phosphorylation. nih.govmdpi.com By blocking the initial signal from the CysLT1 receptor, montelukast can attenuate these downstream pathways that lead to both increased tone and structural changes in airway smooth muscle.

Increased mucus production and changes in its composition are characteristic features of asthma. CysLTs are known to stimulate mucus secretion from airway goblet cells. Montelukast, by blocking the CysLT1 receptor, can mitigate this effect.

Animal studies have demonstrated that CysLT1 receptor blockade can reduce allergen-induced goblet cell metaplasia. nih.gov Goblet cell hyperplasia and metaplasia are associated with the overexpression of mucin genes, particularly MUC5AC. mdpi.comnih.gov The expression of MUC5AC is often upregulated by Th2 cytokines like IL-13, which are also modulated by CysLT signaling. nih.gov While some studies suggest that montelukast may not directly down-regulate MUC gene expression in certain models, nih.govnih.gov its ability to reduce goblet cell hyperplasia points to an indirect regulatory role in mucus secretion at the cellular level. nih.govnih.govnih.gov

Mechanisms of Action Beyond CysLT1 Receptor Blockade

One notable CysLT1-independent action is the inhibition of the enzyme 5-lipoxygenase (5-LOX). nih.govnih.gov 5-LOX is a key enzyme in the biosynthesis of all leukotrienes from arachidonic acid. researchgate.net By inhibiting 5-LOX, montelukast can reduce the production of not only CysLTs but also leukotriene B4 (LTB4), a potent neutrophil chemoattractant. This inhibition of 5-LOX by montelukast appears to be non-competitive, suggesting it binds to an allosteric site on the enzyme. nih.govnih.gov

MechanismEffect
5-Lipoxygenase (5-LOX) InhibitionReduces the synthesis of all leukotrienes (both CysLTs and LTB4).
Phosphodiesterase (PDE) InhibitionIncreases intracellular cyclic AMP (cAMP) levels, leading to broad anti-inflammatory effects.
Interference with P2Y ReceptorsAntagonizes nucleotide signaling, which can modulate inflammatory responses.

Furthermore, montelukast has been reported to exhibit inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs). nih.gov Inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger with broad anti-inflammatory effects. nih.gov Montelukast has also been shown to interfere with purinergic P2Y receptors, which are involved in nucleotide-mediated signaling and can play a role in inflammation. These CysLT1-independent actions suggest that montelukast may have a wider spectrum of anti-inflammatory activity than previously understood, potentially targeting inflammatory pathways that are less responsive to corticosteroids. scispace.com

Pharmacokinetics and Biotransformation of Montelukast Sodium: Pre Clinical Perspectives

Absorption Characteristics in Investigational Systems

Following oral administration, montelukast (B128269) is rapidly absorbed. Pre-clinical studies in various animal models, including mice, rats, and monkeys, have been conducted to characterize its absorption profile. These studies, often utilizing radiolabeled compounds, provide foundational data on the rate and extent of absorption prior to human trials. The oral bioavailability and peak plasma concentration (Cmax) are key parameters measured in these systems. For instance, pharmacokinetic studies in rats and monkeys have been pivotal in establishing the initial absorption dynamics of the compound. fda.gov

SpeciesDose (mg/kg, oral)AUC (µg·h/mL)Cmax (µg/mL)Tmax (h)
Mouse50156.4 ± 40.522.2 ± 3.12.0 ± 0
Rat527.3 ± 5.54.5 ± 0.92.3 ± 0.8
Monkey520.1 ± 7.22.7 ± 0.73.7 ± 1.0

Data derived from FDA Pharmacology Reviews. fda.govfda.gov Values are presented as Mean ± S.D.

Distribution Dynamics and Protein Binding Interactions

Montelukast exhibits extensive binding to plasma proteins, with studies indicating that it is more than 99% bound. hres.caresearchgate.net This high degree of protein binding influences its distribution throughout the body. The steady-state volume of distribution (Vss) of montelukast is relatively small, averaging 8 to 11 liters in pre-clinical models, which is consistent with its high plasma protein binding. hres.capfizer.com

Investigations in rats using radiolabeled montelukast have provided specific insights into its tissue distribution. These studies demonstrate minimal distribution of the compound across the blood-brain barrier. hres.capfizer.com Furthermore, at 24 hours post-administration, the concentrations of radiolabeled material were found to be minimal in all other tissues examined, suggesting limited tissue accumulation. hres.capfizer.com

Metabolic Pathways and Enzyme Involvement

Montelukast undergoes extensive hepatic metabolism before its excretion. pfizer.comfda.gov In vitro studies utilizing human liver microsomes have been crucial in elucidating the enzymatic pathways responsible for its biotransformation. semanticscholar.org The primary enzymes involved belong to the cytochrome P450 (CYP) superfamily. While plasma concentrations of montelukast metabolites are typically undetectable at steady state in clinical scenarios, pre-clinical models have been essential for identifying and characterizing these metabolic products. pfizer.comfda.gov

The metabolism of montelukast is mediated by several cytochrome P450 isoenzymes. Initial in vitro research suggested that CYP3A4 and CYP2C9 were the main enzymes involved. semanticscholar.org However, subsequent and more detailed investigations have re-evaluated this profile, establishing CYP2C8 as the dominant enzyme in montelukast's biotransformation at clinically relevant concentrations. nih.govnih.gov

Current research indicates that CYP2C8 is responsible for approximately 72% to 80% of the oxidative metabolism of montelukast. nih.gov It primarily catalyzes the formation of a key intermediate metabolite. The contributions of CYP3A4 and CYP2C9 are considered less significant, accounting for approximately 16% and 12% of its metabolism, respectively. nih.gov In vitro studies have shown that montelukast itself can act as a potent inhibitor of CYP2C8. nps.org.audovepress.com

CYP IsoenzymeEstimated Contribution to MetabolismPrimary Metabolic Reaction
CYP2C8~72-80%Major role in the main metabolic pathway (M6 formation)
CYP3A4~16%21-hydroxylation (M5 formation)
CYP2C9~12%Contributes to 36-hydroxylation (M6 formation)

Data based on in vitro studies using human liver microsomes and recombinant P450s. semanticscholar.orgnih.gov

Pre-clinical studies, particularly those analyzing bile from animal models, have successfully identified several metabolites of montelukast. nih.gov These products result from various oxidative reactions.

The identified minor metabolites include an acyl glucuronide (M1), a sulfoxide (B87167) (M2), a 25-hydroxy analog (M3), diastereomers of a benzylic alcohol resulting from 21-hydroxylation (M5a and M5b), and diastereomers of a methyl alcohol from 36-hydroxylation (M6a and M6b). nih.gov The formation of M5 is catalyzed by CYP3A4, while M6 formation is primarily mediated by CYP2C8 with a smaller contribution from CYP2C9. semanticscholar.orgnih.gov The major metabolite found in bile is a dicarboxylic acid (M4), which is a product of the further oxidation of the hydroxymethyl metabolite, M6. nih.gov

Metabolite IDChemical DescriptionPrecursor/Pathway
M1Acyl glucuronideDirect glucuronidation
M2SulfoxideSulfoxidation (CYP3A4)
M325-hydroxy montelukastHydroxylation
M4Dicarboxylic acidFurther oxidation of M6
M5a, M5b21-hydroxy montelukast (diastereomers)21-hydroxylation (CYP3A4)
M6a, M6b36-hydroxy montelukast (diastereomers)Methyl-hydroxylation (CYP2C8/CYP2C9)

Metabolites identified in pre-clinical and human studies. semanticscholar.orgnih.gov

Excretion Routes and Mechanisms in Pre-clinical Models

Excretion studies, primarily conducted in rats with radiolabeled montelukast, have been fundamental in determining the elimination pathways of the drug and its metabolites. These pre-clinical investigations show that montelukast and its metabolites are excreted almost exclusively via the bile. fda.govnih.govmedcentral.com

Following an oral dose of radiolabeled montelukast, approximately 86% of the radioactivity is recovered in fecal collections over five days. pfizer.comfda.gov In contrast, urinary excretion is negligible, with less than 0.2% of the radioactivity being recovered in the urine. pfizer.comfda.gov This excretory profile, coupled with oral bioavailability data, confirms that biliary excretion is the predominant mechanism for the elimination of montelukast from the body. fda.govnps.org.au

Chemical Synthesis and Stereochemical Considerations of Montelukast Sodium

Overview of Synthetic Strategies and Methodologies

Key Synthetic Approaches:

The Merck Medicinal Chemistry Route: This initial approach focused on flexibility to allow for the creation of various analogs. The core strategy involves the synthesis of a chiral diol intermediate and a thiol side chain, which are then coupled. This route, while versatile, often involved multiple protection and deprotection steps and the use of hazardous reagents. rsc.org

Convergent Heck Coupling Strategy: Later developments in the synthesis leveraged metal-mediated cross-coupling reactions to improve convergence and efficiency. A pivotal step in this strategy is the Palladium-catalyzed Mizoroki-Heck reaction. This reaction typically couples an allyl alcohol intermediate with an aryl halide (like methyl 2-iodobenzoate) to construct the carbon backbone of a key keto-ester intermediate. rsc.orgsciforum.netacs.org

Sulfa-Michael Addition Approach: An alternative strategy employs an iron-catalyzed enantioselective sulfa-Michael addition. This method involves the conjugate addition of a thiol to an α,β-unsaturated ketone, establishing the chiral center in a single, highly efficient step. researchgate.netrsc.org

These strategies generally culminate in the coupling of the main backbone, often activated as a mesylate, with the thiol side chain, 1-(mercaptomethyl)cyclopropaneacetic acid. asianpubs.orgpatsnap.com Purification of the final product is frequently achieved by forming an amine salt, such as the dicyclohexylamine (B1670486) or 1-methyl-3-phenylpropyl amine salt, which allows for effective removal of impurities through crystallization before conversion to the final sodium salt. rsc.orggoogle.com

Table 1: Comparison of Major Synthetic Strategies for Montelukast (B128269) Sodium
StrategyKey ReactionAdvantagesChallenges
Merck Medicinal Chemistry RouteCoupling of separate diol and thiol fragmentsHigh flexibility for analog synthesisMultiple steps, use of hazardous reagents, protection/deprotection steps
Convergent Heck CouplingPalladium-catalyzed Mizoroki-Heck reactionImproved convergence and efficiency, fewer stepsCost of palladium catalyst, stringent reaction conditions
Sulfa-Michael AdditionIron-catalyzed asymmetric conjugate additionHigh enantioselectivity, establishes chiral center efficientlyRequires synthesis of specific α,β-unsaturated ketone precursor

Enantioselective Synthesis Approaches and Chiral Resolution Techniques

The therapeutic activity of montelukast resides exclusively in the (R)-enantiomer. Therefore, controlling the stereochemistry at the benzylic carbon bearing the thioether is of paramount importance.

Asymmetric Synthesis: The most common approach to establish the chiral center is through the asymmetric reduction of a prochiral ketone intermediate. asianpubs.org

Catalytic Asymmetric Hydrogenation: This is a highly efficient method where a ketone precursor is reduced using hydrogen gas in the presence of a chiral catalyst. A detailed catalyst screening identified that ruthenium complexes with chiral phosphine (B1218219) ligands, such as ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2, provide the desired (S)-alcohol intermediate with excellent enantioselectivity (up to 99% ee) and high yield. acs.orgnih.govacs.org This method is chemoselective, reducing the ketone without affecting other reducible groups like the quinoline (B57606) ring or the vinyl double bond. acs.org

Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative. Engineered ketoreductase (KRED) enzymes have been developed through directed evolution to reduce the key keto-ester intermediate to the corresponding (S)-alcohol with exceptionally high enantioselectivity (>99.9% ee). acs.orgresearchgate.net This biocatalytic process is robust and has been implemented on a large industrial scale. acs.org

Stoichiometric Chiral Borane (B79455) Reagents: Early methods utilized stoichiometric amounts of chiral borane reagents, such as (−)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl), for the asymmetric reduction. rsc.orgresearchgate.net While effective, these methods generate significant stoichiometric boron-containing byproducts, making them less desirable for large-scale manufacturing compared to catalytic approaches.

Chiral Resolution: Although asymmetric synthesis is preferred, chiral resolution techniques can be employed to separate enantiomers. This is often done at the final product stage or for key chiral intermediates. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Daicel Chiralpak® AD-H) is a common analytical method to determine enantiomeric purity and can be scaled up for preparative separation. scirp.org Supercritical Fluid Chromatography (SFC) has also been developed as a rapid method for isolating the unwanted (S)-enantiomer. scirp.org

Table 2: Key Enantioselective Reduction Methods
MethodReagent/CatalystTypical Enantiomeric Excess (ee)Key Features
Asymmetric Hydrogenation((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2~99%Catalytic, high efficiency, chemoselective
Enzymatic ReductionEngineered Ketoreductase (KRED)>99.9%Highly selective, environmentally friendly, scalable
Chiral Borane Reduction(-)-DIP-ChlorideHighStoichiometric, generates boron byproducts

Key Intermediate Synthesis and Transformation Reactions

The synthesis of montelukast relies on the efficient preparation of several key intermediates.

Synthesis of the Diol Intermediate (2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol): This crucial intermediate contains the quinoline moiety and the chiral secondary alcohol. A common route begins with the condensation of 7-chloroquinaldine with isophthalaldehyde. rsc.org The resulting aldehyde undergoes a series of transformations including Grignard addition, oxidation to a ketone, and asymmetric reduction to establish the chiral hydroxyl group. rsc.org An improved, more convergent synthesis involves a Heck coupling of an allyl alcohol with methyl 2-iodobenzoate (B1229623) to form a keto ester. rsc.orgnih.gov This keto ester is then asymmetrically reduced to the corresponding chiral alcohol. The final step is a Grignard reaction with a methyl magnesium halide (e.g., MeMgCl), often assisted by cerium chloride, which adds two methyl groups to the ester functionality to form the tertiary alcohol, thus completing the diol synthesis. rsc.orggoogle.com

Synthesis of the Thiol Side Chain (1-(mercaptomethyl)cyclopropaneacetic acid): This component provides the thioether and the cyclopropaneacetic acid moiety. The synthesis can start from commercially available 1,1-cyclopropanedicarboxylic acid diethyl ester, which is reduced to the corresponding diol. rsc.org The diol is then converted to a dimesylate or dihalide, followed by displacement with a thiol equivalent and subsequent elaboration to the final acid. An alternative route starts from 1-(hydroxymethyl)cyclopropaneacetonitrile. patsnap.comgoogle.com The hydroxyl group is converted to a good leaving group (e.g., a bromide), which is then displaced with a sulfur nucleophile like thiourea (B124793) or potassium thioacetate. patsnap.comgoogle.comgoogleapis.com Finally, hydrolysis of the resulting intermediate yields the desired 1-(mercaptomethyl)cyclopropaneacetic acid. google.com

Final Coupling Reaction: The final key transformation is the coupling of the diol backbone with the thiol side chain. The secondary alcohol of the diol is selectively activated, typically by converting it into a mesylate (methanesulfonate) using methanesulfonyl chloride in the presence of a base like diisopropylethylamine. rsc.orgpatsnap.com This mesylate is a highly reactive intermediate. The thiol side chain is deprotonated using a strong base, such as n-butyllithium or sodium methoxide, to form a dianion (thiolate and carboxylate). sciforum.netasianpubs.org This nucleophilic dianion then displaces the mesylate group from the diol backbone in an SN2 reaction, which proceeds with inversion of stereochemistry, to form montelukast free acid. rsc.org

Process Impurities and Degradation Product Characterization from Synthesis

The complex synthesis and inherent chemical instability of montelukast can lead to the formation of various process-related impurities and degradation products. sciforum.net Regulatory guidelines require that these impurities be identified, quantified, and controlled to ensure the safety and quality of the active pharmaceutical ingredient (API). asianpubs.org

Common Process and Degradation Impurities:

Montelukast Sulfoxide (B87167): This is a major oxidative degradation product, formed by the oxidation of the thioether linkage. sciforum.net Its formation can be promoted by oxidizing agents or even atmospheric oxygen during storage. researchgate.net

(S)-Enantiomer: The unwanted stereoisomer of montelukast is a process-related impurity that can arise from incomplete enantioselectivity during the asymmetric reduction step or from racemization under certain conditions.

Styrene Impurity (Dehydrated Montelukast): This impurity results from the acid-catalyzed dehydration of the tertiary alcohol on the ortho-substituted phenyl ring, forming a double bond. nih.gov

Cis-Isomer (Z-Isomer): Montelukast is sensitive to light, which can cause photoisomerization of the trans (E) double bond in the styrylquinoline backbone to the less stable cis (Z) isomer. sciforum.net

Michael Adducts: These impurities can form from the reaction of the thiol side chain with α,β-unsaturated ketone intermediates or byproducts. asianpubs.org

Unreacted Intermediates and Reagents: Residual starting materials, such as the diol intermediate or the thiol side chain, can also be present as impurities.

The identification and characterization of these impurities are typically performed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is the primary method for separating and quantifying impurities. globalresearchonline.net For structural elucidation, liquid chromatography-mass spectrometry (LC-MS) is invaluable as it provides molecular weight information for each impurity, aiding in its identification. nih.govglobalresearchonline.netshimadzu.com Further characterization is achieved by isolating the impurities (e.g., by preparative HPLC) and analyzing them using nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. asianpubs.orgnih.gov

Table 3: Major Impurities of Montelukast Sodium
Impurity NameSource of FormationMethod of Characterization
Montelukast SulfoxideOxidation of thioetherHPLC, LC-MS
(S)-EnantiomerIncomplete enantioselective synthesisChiral HPLC, SFC
Styrene ImpurityDehydration of tertiary alcoholHPLC, LC-MS, NMR
Cis-Isomer (Z-Isomer)PhotoisomerizationHPLC, LC-MS
Michael AdductsSide reactions during synthesisHPLC, LC-MS

Pharmaceutical Science and Formulation Research on Montelukast Sodium

Advanced Drug Delivery System Development Research

While conventional immediate-release tablets are effective, research into advanced drug delivery systems for montelukast (B128269) sodium aims to overcome certain limitations, such as its short biological half-life (2.5 to 5.5 hours) and significant first-pass metabolism, which can limit oral bioavailability to around 64%. Novel formulations are being developed to improve therapeutic efficacy, enhance patient compliance, and provide alternative routes of administration.

Sustained-Release Matrix Tablets: To improve patient compliance and provide more consistent plasma concentrations, sustained-release matrix tablets have been developed. These formulations typically use hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC), Sodium Alginate, Carbopol, or Xanthan Gum. The polymer forms a gel-like matrix upon contact with gastrointestinal fluids, controlling the diffusion and release of the drug over an extended period, often up to 12 or 24 hours. This approach reduces dosing frequency and mitigates the peak-and-trough kinetics of immediate-release forms.

Nanoparticulate Systems: Nanotechnology offers promising strategies to enhance the oral bioavailability and stability of montelukast.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These systems encapsulate the drug within a solid lipid core. SLNs are formulated to improve oral bio-absorption by protecting the drug from degradation in the GI tract and facilitating lymphatic uptake, thereby bypassing first-pass metabolism. In vivo studies in rats have shown that SLN formulations can significantly increase oral bioavailability. NLCs, a second generation of lipid nanoparticles, have demonstrated up to a 143-fold improvement in bioavailability compared to a standard montelukast solution in preclinical studies.

Polymeric Nanoparticles: Nanoparticles formulated with polymers like Eudragit L100 have been investigated for transdermal delivery. This route avoids the GI tract and first-pass metabolism, offering a valuable alternative for pediatric and geriatric patients. Encapsulating montelukast within a polymer matrix has also been shown to enhance its photostability by reducing the formation of the cis-isomer degradant.

Oral Thin Films (OTFs): Fast-dissolving oral thin films represent a patient-centric dosage form designed for individuals who have difficulty swallowing tablets. These films, prepared using polymers like pullulan gum or HPMC, disintegrate rapidly in the oral cavity. This allows the drug to be absorbed through the oral mucosa, potentially offering faster onset of action and bypassing hepatic first-pass metabolism, which can enhance bioavailability and therapeutic effect.

Pulsatile and Chronomodulated Delivery: Given that asthma symptoms often worsen at night (nocturnal asthma), chronomodulated drug delivery systems are being explored. These systems are designed to release the drug after a predetermined lag time. Formulations such as press-coated tablets, using polymers like Eudragit S100 or ethyl cellulose, can be taken at bedtime and are programmed to release montelukast in the early morning hours, coinciding with the peak of asthma symptoms.

Transdermal and Vesicular Systems: To provide controlled, long-term delivery, various transdermal systems are in development. These include polymeric films and vesicular carriers like niosomes (vesicles made from non-ionic surfactants) incorporated into nanogels. These advanced systems aim to deliver montelukast through the skin, maintaining stable plasma concentrations, improving bioavailability, and offering a non-invasive alternative to oral administration.

The table below provides a summary of the different advanced drug delivery systems being researched for montelukast sodium.

Table 6: Overview of Advanced Drug Delivery Systems for Montelukast Sodium

Delivery System Rationale for Development Key Research Findings
Sustained-Release Matrix Tablets Prolong drug action; reduce dosing frequency. Release can be extended for 12-24 hours using polymers like HPMC.
Solid Lipid Nanoparticles (SLNs) Improve oral bioavailability; bypass first-pass metabolism. Showed a 2.87-fold increase in oral bioavailability in rat models.
Oral Thin Films (OTFs) Improve patient compliance (especially pediatrics/geriatrics); rapid onset. Films disintegrate in under a minute and release over 98% of the drug within 2 minutes.
Pulsatile Delivery Tablets Align drug release with circadian rhythms of nocturnal asthma. Formulations achieve a programmed lag time before a burst release of the drug.

| Polymeric Nanoparticles (Transdermal) | Provide an alternative to oral route; enhance stability. | Increases drug permeation through the skin and improves photostability. |


Advanced Analytical Methodologies for Montelukast Sodium Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are fundamental in the analysis of Montelukast (B128269) Sodium, offering high-resolution separation for both quantification and the detection of process-related and degradation impurities.

High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the routine analysis of Montelukast Sodium in bulk drug and pharmaceutical formulations. amegroups.org Reversed-phase HPLC (RP-HPLC) methods are particularly common, employing columns such as C8 and C18. tandfonline.comwisdomlib.org A typical RP-HPLC method involves a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with UV detection commonly set at wavelengths such as 285 nm, 350 nm, or 244 nm. tandfonline.comwisdomlib.orgnih.gov These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. wisdomlib.org

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. These improvements are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). UPLC methods have been successfully developed for the analysis of Montelukast Sodium, providing a more efficient approach for quality control. nih.gov

A stability-indicating HPLC method has been developed for the determination of Montelukast Sodium and its known organic impurities. This method is capable of separating the active ingredient from degradation products formed under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.net

Table 1: Example HPLC and UPLC Conditions for Montelukast Sodium Analysis

ParameterHPLC Method 1 tandfonline.comHPLC Method 2 wisdomlib.orgUPLC Method
Column Lichorosol C8 (250 mm x 4.6 mm, 5 µm)Octadecylsilane (C18)Not Specified
Mobile Phase Acetonitrile : Sodium Acetate (B1210297) Buffer (pH 4) (80:20 v/v)Acetonitrile : 1 mM Sodium Acetate (pH 6.3) (90:10 v/v)Micellar mobile phase of 0.02 M sodium dodecyl sulfate (B86663) and 10% 1-pentanol (B3423595) (65:35%) nih.gov
Flow Rate 1 mL/min1.5 mL/minNot Specified
Detection UV at 350 nmUV at 285 nmNot Specified
Retention Time Not Specified3.4 min3.53 min nih.gov

While less common than HPLC for routine analysis, Gas Chromatography (GC) has specific applications in Montelukast Sodium research. A GC-Mass Spectrometry (GC-MS) method has been developed and validated for the quantification of potential genotoxic impurities, such as methyl methanesulfonate (B1217627) and methyl iodide, which may be present from the manufacturing process. wisdomlib.org This highly sensitive technique is crucial for ensuring the safety of the drug substance. wisdomlib.org

Thin Layer Chromatography (TLC), particularly High-Performance Thin Layer Chromatography (HPTLC), offers a simple, rapid, and cost-effective alternative for the quantification of Montelukast Sodium. HPTLC methods have been developed for the simultaneous determination of Montelukast Sodium and other drugs in combined dosage forms. tandfonline.comscholarsresearchlibrary.com These methods typically utilize precoated silica (B1680970) gel 60F254 plates as the stationary phase and a mixture of organic solvents as the mobile phase. Densitometric analysis is then performed at a specific wavelength, such as 302 nm, for quantification. scholarsresearchlibrary.com

Table 2: HPTLC Method Parameters for Montelukast Sodium

ParameterHPTLC Method 1 tandfonline.comHPTLC Method 2 scholarsresearchlibrary.com
Stationary Phase Precoated silica gel 60F254 aluminium platePrecoated silica gel 60 F254 aluminum sheets
Mobile Phase Ethyl acetate : Methanol : Triethylamine (5:5:0.02 v/v/v)Chloroform : Methanol : Toluene : Glacial acetic acid (10:5:3:0.5 v/v/v/v)
Detection Wavelength 240 nm302 nm
Rf Value Not Specified0.89

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the quantification and structural analysis of Montelukast Sodium, providing valuable information on its chemical properties and identity.

UV-Visible spectrophotometry is a straightforward and widely accessible method for the quantification of Montelukast Sodium in bulk and pharmaceutical dosage forms. akjournals.comresearchgate.net The UV spectrum of Montelukast Sodium exhibits characteristic absorption maxima, with reported λmax values around 243 nm, 286.5 nm, and 345 nm in various solvents. akjournals.comresearchgate.net The method's linearity is typically established over a specific concentration range, adhering to Beer's law. akjournals.com

Derivative spectrophotometry offers enhanced resolution of overlapping spectra, which is particularly useful for the analysis of Montelukast Sodium in combination with other drugs. First-order derivative spectroscopy has been successfully employed for the simultaneous estimation of Montelukast Sodium and Levocetirizine Dihydrochloride by utilizing the zero-crossing point of the co-administered drug. researchgate.net Another approach is the ratio spectra derivative spectrophotometry, which involves dividing the absorption spectrum of the binary mixture by a standard spectrum of one of the compounds before generating the derivative spectrum. jocpr.com

Table 3: UV-Visible Spectrophotometric Methods for Montelukast Sodium

Method TypeSolventλmax / Wavelength for AnalysisLinearity Range
Standard UV-Vis akjournals.com0.1 N Sodium Hydroxide243 nm2-10 µg/mL
Standard UV-Vis researchgate.netAlcohol345 nm5-30 µg/mL
First-Order Derivative researchgate.net0.5% w/v Sodium Lauryl Sulfate350.2 nm (for MTK at zero-crossing of LCT)Not Specified
Ratio Spectra Derivative jocpr.comMethanol218.6 nm5-40 µg/mL

Mass Spectrometry, particularly when coupled with Liquid Chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of Montelukast Sodium in biological matrices such as human plasma. akjournals.comscispace.com This technique is essential for pharmacokinetic and bioequivalence studies. akjournals.comscispace.com In a typical LC-MS/MS method, Montelukast and an internal standard are separated on a C18 column and detected using multiple reaction monitoring (MRM) in positive ion mode. akjournals.com

LC-MS/MS is also instrumental in the identification and characterization of Montelukast Sodium metabolites. nih.gov Studies have identified several minor metabolites, including an acyl glucuronide (M1), sulfoxide (B87167) (M2), and various hydroxylated analogs (M3, M5a, M5b, M6a, M6b). nih.gov The major metabolite has been characterized as a dicarboxylic acid (M4). nih.gov This information is critical for understanding the drug's disposition in the body. Furthermore, LC-MS is used for the identification of impurities in the bulk drug substance, providing molecular weight information that aids in their structural elucidation. chemicalbook.com

Table 4: Identified Metabolites of Montelukast Sodium

Metabolite IDCharacterization
M1Acyl glucuronide
M2Sulfoxide
M325-hydroxy analog (phenol)
M4Dicarboxylic acid (major metabolite)
M5a, M5b21-hydroxy analogs (diastereomers of a benzylic alcohol)
M6a, M6b36-hydroxy analogs (diastereomers of a methyl alcohol)

Source: nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of Montelukast Sodium and its related substances. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of impurities. nih.gov The chemical shifts and coupling constants observed in the NMR spectra are unique to the specific arrangement of atoms in the molecule.

NMR spectroscopy has also been employed to develop enantioselective methods for determining the optical purity of Montelukast. nih.gov By using chiral solvating agents (CSAs) such as (-)-cinchonidine or (S)-BINOL, it is possible to induce separate signals for the R- and S-enantiomers in the ¹H NMR spectrum, allowing for the direct detection and quantification of the unwanted S-enantiomer. nih.gov This is a critical quality control parameter, as typically only one enantiomer of a chiral drug is therapeutically active.

Infrared (IR) and Raman Spectroscopy for Solid-State Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the solid-state characterization of active pharmaceutical ingredients (APIs) like Montelukast Sodium. These vibrational spectroscopy methods provide detailed information about the molecular structure, functional groups, and polymorphic forms of the compound.

In the analysis of Montelukast Sodium, Fourier Transform Infrared (FTIR) spectroscopy is employed to identify characteristic functional groups and confirm the compound's identity. The IR spectrum of Montelukast Sodium exhibits several distinct peaks corresponding to specific molecular vibrations. Research has identified key absorption peaks that are characteristic of the molecule's structure. For instance, a notable stretch for the O-H group is observed around 3354 cm⁻¹, while C-H stretching vibrations for aromatic and aliphatic groups appear in the regions of 3055-2924 cm⁻¹. ijsrst.comnih.gov A significant peak corresponding to the C=O stretching of the carboxylate salt is found at approximately 1571.99 cm⁻¹. ijsrst.com These specific spectral fingerprints are crucial for confirming the presence of Montelukast Sodium and for studying its interactions with excipients in pharmaceutical formulations, as the absence of major peak shifts indicates compatibility. nih.gov

Key Infrared (IR) Absorption Peaks for Montelukast Sodium

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
-COOHO-H Stretching~3396 / 3354.22 ijsrst.comnih.gov
Aromatic C-HC-H Stretching~3057 / 3055.25 ijsrst.comnih.gov
Aliphatic C-HC-H Stretching~2925 / 2976.17-2924.09 ijsrst.comnih.gov
Carboxylate SaltC=O Stretching~1571.99 ijsrst.com
Aromatic RingC=C Stretching~1600 and 1475 researchgate.netresearchgate.net

Raman spectroscopy serves as a complementary technique, particularly valuable for its non-destructive nature and minimal sample preparation. It has been developed as a rapid, non-solvent method for the direct quantification of Montelukast in intact tablets. researchgate.net A quantitative method was established by measuring the intensity of a specific analyte peak at 1440 cm⁻¹. researchgate.net This approach demonstrated excellent linearity over a concentration range of 2 mg to 24 mg, with a correlation coefficient (r²) of 0.997. researchgate.net The validation of this Raman spectroscopic method according to ICH guidelines yielded a Limit of Detection (LOD) of 1.71 mg and a Limit of Quantification (LOQ) of 5.13 mg, confirming its suitability for quality control during manufacturing. researchgate.net

Electrochemical and Other Advanced Analytical Techniques

Electrochemical methods offer a highly sensitive and selective alternative for the determination of Montelukast Sodium in pharmaceutical dosage forms and biological fluids. scielo.br These techniques are based on the electrochemical properties of the Montelukast molecule, which can be oxidized or reduced at an electrode surface.

One prominent technique is adsorptive stripping voltammetry (AdSV), which leverages the adsorption of Montelukast Sodium onto the electrode surface to enhance detection sensitivity. researchgate.netscielo.br Studies using a hanging mercury drop electrode (HMDE) have shown a well-defined voltammetric peak at approximately -1.080 V in a Britton-Robinson buffer at pH 10. researchgate.net The reduction process is identified as irreversible and primarily controlled by adsorption. researchgate.net Another advanced approach involves the use of chemically modified electrodes, such as a zinc oxide nanoparticles modified carbon paste electrode (ZnO-NP-CPE). scielo.brscielo.br This modification enhances the electrochemical signal, with studies showing an irreversible, adsorption-controlled reduction signal at about -0.7 V (vs. Ag/AgCl) at pH 2.3. scielo.br These voltammetric methods are noted for their low detection limits, with some studies reporting a limit of detection as low as 4x10⁻⁹ mol L⁻¹. researchgate.net

Comparison of Electrochemical Methods for Montelukast Sodium Determination

MethodWorking ElectrodepHLinear Range (mol L⁻¹)Limit of Detection (LOD) (mol L⁻¹)Reference
Adsorptive Stripping Voltammetry (AdSV)Hanging Mercury Drop Electrode (HMDE)105x10⁻⁸ - 1x10⁻⁶4x10⁻⁹ researchgate.net
Square Wave Cathodic Adsorptive Stripping Voltammetry (SWCAdSV)ZnO Nanoparticles Carbon Paste Electrode (ZnO-NP-CPE)2.31.0x10⁻⁸ - 1.28x10⁻⁶7.7x10⁻⁹ scielo.br

Beyond vibrational spectroscopy and electrochemistry, a range of other advanced analytical techniques are routinely employed in the research and quality control of Montelukast Sodium. High-Performance Liquid Chromatography (HPLC) is the most widely reported method for its determination in bulk drugs, pharmaceutical formulations, and biological samples. oup.comnih.gov Various RP-HPLC methods have been developed using different columns (e.g., C8, C18) and mobile phases, offering high accuracy, precision, and robustness for impurity profiling and simultaneous estimation with other drugs. asianpubs.orgscirp.orgresearchgate.net Other notable techniques include High-Performance Thin-Layer Chromatography (HPTLC), Capillary Electrophoresis, and UV-Visible Spectroscopy, each providing specific advantages for the analysis of Montelukast Sodium. oup.comijprajournal.com

Pre Clinical Investigational Models and Mechanistic Insights of Montelukast Sodium

In Vitro Cellular Models for Pharmacological Characterization

The pharmacological activity of montelukast (B128269) has been extensively characterized through biochemical and pharmacological bioassays. These in vitro studies have been crucial in establishing its high affinity and selectivity for the CysLT1 receptor. hres.ca

Using membrane preparations from various sources, researchers have determined the binding affinity of montelukast. For instance, in plasma membrane preparations from dimethylsulfoxide-differentiated U937 cells, a human monocyte-like cell line, montelukast demonstrated a potent inhibition of [3H]leukotriene D4 specific binding. cdnsciencepub.com Similar potency was observed in membrane preparations from guinea pig and sheep lungs. cdnsciencepub.comaxonmedchem.com In contrast, montelukast shows significantly lower affinity for other receptors, such as the CysLT2 receptor and receptors for leukotriene C4 and B4, highlighting its selectivity. cdnsciencepub.comselleckchem.com

Functional assays in cellular models further confirm its antagonist activity. In HEK293 cells expressing the CysLT1 receptor, montelukast effectively inhibits LTD4-induced calcium mobilization. selleckchem.com Studies on human airway smooth muscle cells and macrophages, which naturally express the CysLT1 receptor, have also been employed to demonstrate its ability to block leukotriene-induced inflammatory responses. nih.govhres.ca Beyond its primary target, in vitro studies using human liver microsomes have been essential in understanding its metabolism, identifying cytochrome P450 enzymes CYP2C8, 2C9, and 3A4 as being involved. medsafe.govt.nzhres.cadrugbank.com Notably, CYP2C8 appears to play a major role in its metabolism. medsafe.govt.nzhres.ca

Table 1: In Vitro Binding Affinity and Functional Activity of Montelukast
Preparation/Cell LineAssay TypeTargetMeasured Value (Ki / IC50)
Guinea Pig Lung Membranes[3H]LTD4 BindingCysLT1 Receptor0.18 nM (Ki) cdnsciencepub.comaxonmedchem.com
Sheep Lung Membranes[3H]LTD4 BindingCysLT1 Receptor4 nM (Ki) cdnsciencepub.comaxonmedchem.com
U937 Cell Membranes[3H]LTD4 BindingCysLT1 Receptor0.52 nM (Ki) cdnsciencepub.comaxonmedchem.com
U937 Cell Membranes[3H]LTC4 Binding-10 µM (IC50) cdnsciencepub.com
THP-1 Cell Membranes[3H]LTB4 Binding-40 µM (IC50) cdnsciencepub.com
HEK293 Cells (expressing CysLT1)LTD4-induced Calcium MobilizationCysLT1 Receptor0.31 µM (IC50) selleckchem.com
HEK293 Cells (expressing CysLT2)LTD4-induced Calcium MobilizationCysLT2 Receptor27 µM (IC50) selleckchem.com

In Vivo Animal Models for Disease Pathophysiology Studies

In vivo animal models have been indispensable for evaluating the efficacy of montelukast in complex physiological and pathological settings, providing crucial data on its effects on disease pathophysiology.

The anti-inflammatory and bronchodilatory effects of montelukast have been validated in numerous animal models of respiratory disease.

Asthma Models: In ovalbumin (OVA)-sensitized rats and mice, a common model for allergic asthma, montelukast has been shown to significantly inhibit allergen-induced bronchoconstriction. cdnsciencepub.comspandidos-publications.com It also reduces the influx of eosinophils into the bronchoalveolar lavage fluid and suppresses the expression of T-helper type 2 (Th2) cytokines such as IL-4, IL-5, and IL-13. nih.govresearchgate.net In conscious squirrel monkeys, oral administration of montelukast blocked both leukotriene D4-induced and ascaris-induced early and late-phase bronchoconstriction. cdnsciencepub.com Similarly, in allergic sheep challenged with ascaris aerosol, montelukast infusion decreased the peak early and late responses. cdnsciencepub.com

COPD and Lung Injury Models: The potential benefits of montelukast have also been explored in models of Chronic Obstructive Pulmonary Disease (COPD) and other lung injuries. In rats exposed to cigarette smoke, montelukast treatment was associated with a reduction in serum levels of the pro-inflammatory cytokine TNF-α and improvements in histopathological lung alterations. nih.gov In a mouse model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), montelukast attenuated lung dysfunction by modulating pro-inflammatory and oxidative stress pathways, decreasing lung tissue concentrations of IL-1β, IL-6, and IL-17. nih.govnih.govresearchgate.net

Table 2: Summary of Montelukast Effects in In Vivo Respiratory Disease Models
Animal ModelDisease ModeledKey Findings
Conscious Squirrel MonkeysAllergic AsthmaBlocked LTD4-induced and Ascaris-induced early and late-phase bronchoconstriction. cdnsciencepub.com
Ovalbumin-sensitized RatsAllergic AsthmaInhibited ovalbumin-induced bronchoconstriction. cdnsciencepub.com
Allergic Conscious SheepAllergic AsthmaDecreased peak early (70%) and late (75%) responses to ascaris aerosol challenge. cdnsciencepub.com
Ovalbumin-sensitized BALB/c MiceAcute Allergic AsthmaReduced eosinophils in BAL by >90%; significantly reduced IL-4, IL-5, and IL-13 levels. nih.gov
Smoke-exposed Wistar-Albino RatsCOPD/Smoke-induced Lung InjurySuppressed serum TNF-α levels and improved histopathological alterations. nih.gov
CLP-induced Sepsis in Swiss-albino MiceSepsis-induced Acute Lung InjuryReduced lung tissue levels of IL-1β, IL-6, IL-17, LTB-4, and oxidative stress markers. nih.govnih.gov

A growing body of preclinical evidence suggests that montelukast possesses neuroprotective and anti-inflammatory effects in the central nervous system (CNS).

Alzheimer's Disease (AD) Models: In animal models of AD, montelukast has demonstrated the ability to improve cognitive performance and reduce the accumulation of amyloid-beta plaques. researchgate.netsemanticscholar.org In young APP/PS1 mice, montelukast treatment rescued inflammatory and cognitive defects. semanticscholar.org It is postulated to exert these effects by inhibiting microglial activation and reducing the expression of pro-inflammatory molecules like IL-1β and IL-6 in the brain. researchgate.net

Parkinson's Disease (PD) Models: In mouse models of PD, montelukast has been shown to protect dopaminergic neurons against microglial activation and decrease the production of neurotoxic cytokines like TNF-α and IL-1β. nih.gov Treatment improved motor symptoms and reduced microglial activation in these models. nih.gov In an α-synuclein transgenic mouse model, montelukast was found to alleviate neuroinflammation and improve motor functions. nih.gov

Other CNS Injury Models: Montelukast has also shown protective effects in models of focal cerebral ischemic injury, where it reduced infarct volume and promoted the polarization of microglia towards an anti-inflammatory M2 phenotype. researchgate.net In a rat model of quinolinic acid-induced striatal neurotoxicity, which mimics features of Huntington's disease, montelukast reduced markers of astrogliosis and activated microglia. nih.govkcl.ac.uk

Table 3: Summary of Montelukast Effects in In Vivo Neuroinflammation and Neurodegenerative Disease Models
Animal ModelDisease ModeledKey Findings
d-MCAO MiceFocal Cerebral Ischemic InjuryReduced infarct volume and promoted anti-inflammatory M2 microglia polarization. researchgate.net
APP/PS1 Mice (Young)Alzheimer's DiseaseRescued inflammatory and cognitive defects; decreased pro-inflammatory cytokines. semanticscholar.org
Rotenone-induced Mouse ModelParkinson's DiseaseAttenuated microglial activation and protected against motor function deterioration. nih.gov
α-synuclein-based Mouse ModelDementia with Lewy BodiesReduced α-synuclein load and restored memory. nih.govbohrium.com
Quinolinic Acid-induced Rat ModelStriatal Neurotoxicity (Huntington's-like)Attenuated astrogliosis and microglial activation; preserved regional brain metabolism. nih.govkcl.ac.uk
Line 61 α-synuclein Transgenic MiceParkinson's DiseaseAlleviated neuroinflammation and improved motor coordination and balance. nih.gov

Elucidation of Broader Pharmacological Effects Beyond Primary Indication

Preclinical investigations have revealed that the pharmacological actions of montelukast extend beyond CysLT1 receptor antagonism in the airways. These broader effects contribute to its potential utility in a range of inflammatory and degenerative conditions.

The neuroprotective effects observed in various animal models are a significant finding. The mechanism appears to be centered on the modulation of neuroinflammation, primarily by inhibiting the activation of microglia, the resident immune cells of the brain. researchgate.netnih.gov This leads to a downstream reduction in the production of damaging pro-inflammatory cytokines and oxidative stress. nih.govresearchgate.net

In addition to its anti-inflammatory properties, montelukast has demonstrated direct antioxidant effects. nih.gov In models of sepsis-induced lung injury, it significantly lowered levels of oxidative stress markers like F2-isoprostane. nih.govresearchgate.net This dual anti-inflammatory and antioxidant activity may contribute to its tissue-protective effects in various organs.

Furthermore, mechanistic studies have suggested actions independent of leukotriene pathways. For example, research has indicated that montelukast can improve macroautophagy, a cellular process for clearing damaged components, which may be relevant to its effects in neurodegenerative diseases where protein aggregates accumulate. selleckchem.combohrium.com There is also evidence that montelukast can inhibit the effects of nucleotides acting at P2Y purinergic receptors, which are involved in a wide array of physiological and pathological processes, including inflammation. nih.gov This suggests a more complex pharmacological profile than initially understood, opening avenues for its investigation in other disease contexts.

Mechanistic Basis of Drug Interactions Involving Montelukast Sodium

Enzyme Inhibition Profiles: Focus on Cytochrome P450 Systems

Montelukast (B128269) is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes. mims.comnih.gov Research has identified CYP2C8 as the dominant enzyme in its biotransformation, accounting for a significant portion of its metabolism. nih.govhelsinki.fi Other contributing enzymes include CYP3A4 and CYP2C9, although their role is considered less significant than that of CYP2C8. drugbank.comwikipedia.orgyoutube.com

While montelukast is a substrate for these enzymes, it also acts as a potent inhibitor of CYP2C8 in in vitro studies. wikipedia.orgnih.gov This inhibition is competitive, meaning montelukast binds to the active site of the enzyme, preventing it from metabolizing other substrates. nih.govdoi.org Laboratory studies using human liver microsomes have demonstrated this potent inhibitory effect on the metabolism of known CYP2C8 substrates such as amodiaquine, rosiglitazone, and paclitaxel. nih.govdoi.orgresearchgate.net

However, this potent in vitro inhibition does not appear to translate into clinically significant drug interactions in vivo. clinpgx.org Clinical studies have shown minimal to no significant effect of montelukast on the plasma concentrations of co-administered CYP2C8 substrate drugs. dovepress.com The primary reason for this discrepancy is believed to be montelukast's high degree of binding to plasma proteins, which exceeds 99%. nih.govdrugbank.comdovepress.com This extensive binding limits the concentration of free, unbound montelukast available to inhibit CYP2C8 enzymes in the liver, thereby mitigating the potential for clinically relevant interactions with other drugs metabolized by this pathway. dovepress.com

At therapeutic plasma concentrations, montelukast does not meaningfully inhibit other major CYP enzymes, including CYP3A4, CYP2C9, CYP1A2, CYP2A6, CYP2C19, or CYP2D6. mims.com

Table 1: Cytochrome P450 (CYP) Enzyme Interactions with Montelukast
EnzymeRole in Montelukast MetabolismInhibitory Effect of MontelukastClinical Significance
CYP2C8 Major metabolic pathway nih.govnih.govPotent competitive inhibitor in vitro (Ki values: 0.0092 to 0.15 µM) nih.govdoi.orgLow risk of in vivo interaction due to high plasma protein binding wikipedia.orgdovepress.com
CYP3A4 Minor metabolic pathway nih.govdrugbank.comNo significant inhibition at therapeutic concentrations mims.comLow
CYP2C9 Minor metabolic pathway drugbank.comnih.govNo significant inhibition at therapeutic concentrations mims.comLow

Transport Protein Interactions

In addition to being a substrate for uptake transporters, montelukast interacts with efflux transporters from the ATP-binding cassette (ABC) family. It has been shown to be transported by the multidrug resistance-associated protein 1 (MRP1 or ABCC1). clinpgx.org

Furthermore, research has identified montelukast as a potent inhibitor of another member of this family, the multidrug resistance-associated protein 2 (MRP2 or ABCC2). nih.gov In in vitro models, montelukast effectively suppressed the MRP2-mediated efflux of substrates like taxol and saquinavir. nih.gov This inhibition could increase the intracellular retention of drugs that are substrates for MRP2. Conversely, studies suggest that montelukast is not a significant substrate or inhibitor of P-glycoprotein (MDR1 or ABCB1). nih.gov

Table 2: Montelukast Interactions with Drug Transport Proteins
Transport ProteinFamilyInteraction TypePotential Consequence
OATP2B1 SLCO (Uptake)Substrate (conflicting evidence) nih.govnih.govMay facilitate intestinal absorption researchgate.net
MRP1 (ABCC1) ABC (Efflux)Substrate clinpgx.orgContributes to the disposition of montelukast
MRP2 (ABCC2) ABC (Efflux)Potent Inhibitor nih.govMay increase intracellular levels of co-administered MRP2 substrates nih.gov
P-glycoprotein (MDR1/ABCB1) ABC (Efflux)Not a significant substrate or inhibitor nih.govLow potential for interaction

Molecular Mechanisms of Potential Co-administration Effects

The molecular mechanisms underlying potential drug interactions with montelukast primarily involve two pathways: alteration of its own metabolism and effects on the metabolism or transport of co-administered drugs.

Effects on Montelukast Pharmacokinetics : Co-administration of montelukast with potent inducers or inhibitors of its primary metabolizing enzyme, CYP2C8, can alter its plasma concentrations.

Inhibition : A strong CYP2C8 inhibitor, such as gemfibrozil, can significantly increase montelukast plasma levels by blocking its metabolic clearance. mims.comnih.gov

Induction : Conversely, co-administration with CYP inducers like phenobarbital (B1680315) or rifampicin (B610482) may decrease the bioavailability and plasma concentration of montelukast by accelerating its metabolism. mims.com

Effects on Co-administered Drugs : Montelukast can theoretically alter the pharmacokinetics of other drugs through its own inhibitory actions.

CYP2C8 Inhibition : As a competitive inhibitor of CYP2C8, montelukast has the potential to increase the concentration of drugs that are substrates of this enzyme. nih.gov However, as noted, its high plasma protein binding significantly reduces the unbound fraction of the drug available to interact with the enzyme, making this interaction unlikely to be clinically significant in vivo. dovepress.com

MRP2 Inhibition : The potent inhibition of the MRP2 efflux pump presents a more plausible mechanism for clinically relevant interactions. nih.gov By blocking MRP2, montelukast can increase the intracellular concentration and potentially the systemic exposure of co-administered MRP2 substrates. This could be particularly relevant for certain anticancer drugs (e.g., taxol) and HIV protease inhibitors (e.g., saquinavir), potentially enhancing their efficacy or increasing their toxicity. nih.gov

Emerging Research Areas and Theoretical Repurposing Concepts for Montelukast Sodium

Exploration of Novel Molecular Targets and Signaling Pathways

While the primary mechanism of montelukast (B128269) is the blockade of CysLT1 receptors, emerging research has identified additional molecular targets that may contribute to its broader pharmacological effects. patsnap.comnih.gov These discoveries are opening new avenues for understanding its potential therapeutic applications.

One significant finding is the identification of G protein-coupled receptor 17 (GPR17) as a target for montelukast. nih.govnih.gov GPR17 is involved in processes of tissue damage and repair, and its inhibition by montelukast has been linked to neurogenesis and the restoration of cognitive function in aged animal models. nih.govresearchgate.net This interaction suggests a role for montelukast beyond simple anti-inflammatory action, extending to regenerative processes within the central nervous system (CNS).

Recent investigations have also explored the off-target effects of montelukast on various G-protein coupled receptors and neurotransmitter transporters in the brain, which could explain some of its observed neuropsychiatric effects. biospace.com Furthermore, studies have suggested that montelukast can influence key signaling pathways involved in inflammation and cellular processes, such as the NF-κB and WNT/β-catenin pathways. nih.govresearchgate.net For instance, montelukast has been shown to inhibit the arsenic-induced epithelial-mesenchymal transition of human bronchial epithelial cells by inhibiting the WNT/β-catenin pathway. researchgate.net

Functional enrichment analysis of human genes interacting with montelukast has revealed significant enrichment in biological processes like "neuroactive ligand–receptor interaction" and "chemokine signaling pathway". nih.gov These findings point towards a complex interaction of montelukast with multiple cellular signaling cascades, which may underlie its potential efficacy in a range of diseases.

Preclinical Rationale for Therapeutic Repurposing in Non-Respiratory Conditions

The anti-inflammatory and other mechanistic properties of montelukast have provided a strong rationale for investigating its use in conditions beyond asthma and allergies. Preclinical studies in various animal models have shown promising results in several non-respiratory diseases. nih.gov

A significant area of repurposing research for montelukast is in the modulation of neuroinflammation, a key pathological feature of many neurodegenerative and neurological disorders. nih.gov Cysteinyl leukotriene receptors (CysLTRs) have been proposed as a potential drug repurposing target for conditions associated with neuroinflammation and neurodegeneration. nih.gov

Studies have shown that montelukast can cross the blood-brain barrier and exert protective effects on the brain by inhibiting leukotriene signaling, which in turn reduces neuroinflammation and aids in the reconstruction of the blood-brain barrier. nih.govmdpi.com In animal models, montelukast has been demonstrated to reduce the activation of microglia, the primary immune cells of the brain, and decrease the release of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov

The potential of montelukast in neurodegenerative diseases is actively being investigated. In preclinical models of Alzheimer's disease, it has been shown to reduce neuronal damage, decrease neuroinflammation, and improve memory deficits. frontiersin.orgresearchgate.net Similarly, in a mouse model of Multiple Sclerosis, montelukast was found to decrease inflammation. nih.gov These findings suggest that by targeting neuroinflammation, montelukast could offer a novel therapeutic strategy for these debilitating conditions. frontiersin.orgnih.gov

Preclinical ModelKey Findings Related to Neuroinflammation Modulation
Aged Rats Reduced microglia activation, restored blood-brain barrier integrity, and increased expression of the anti-inflammatory cytokine TGF-beta1. nih.gov
Quinolinic Acid-Induced Striatal Neurotoxicity (Rat Model) Exhibited neuroprotection in a model with features resembling Huntington's disease. nih.gov
Alzheimer's Disease (Mouse Models) Reduced neuronal damage and memory deficits in mice with intracerebral Aβ infusions. frontiersin.org Attenuated memory impairment, cholinesterase neurotransmission, oxidative stress, Amyloid-β levels, and neuroinflammatory mediators. researchgate.net
Autoimmune Encephalomyelitis (Mouse Model of MS) Decreased inflammation in the brain. nih.gov

Beyond neuroinflammation, the therapeutic potential of montelukast is being explored in other areas, including cardiovascular disease and oncology, based on various mechanistic hypotheses.

In the context of cardiovascular disease, preclinical studies have suggested a beneficial role for montelukast following myocardial infarction. In a mouse model of myocardial infarction, montelukast treatment was shown to decrease the expression of inflammatory genes, reduce infarct size, and prevent adverse cardiac remodeling. researchgate.net These effects contributed to improved cardiac function, suggesting that montelukast could be repurposed to mitigate the maladaptive conditions that follow a heart attack. researchgate.net

There is also emerging in vitro evidence suggesting that montelukast possesses multitargeted features that could be relevant for other therapeutic areas. Studies have shown its inhibitory activity against several enzymes, including α-glucosidase, urease, alkaline phosphatase, and 15-lipoxygenase. researchgate.net Molecular expression analysis in a breast cancer cell line (MCF-7) indicated that montelukast could down-regulate alkaline phosphatase. researchgate.net These findings, while preliminary, suggest that montelukast's molecular structure could serve as a scaffold for developing therapies with applications beyond its traditional use. researchgate.net

Computational and In Silico Approaches in Montelukast Sodium Research

Computational and in silico methods are playing an increasingly important role in understanding the multifaceted actions of montelukast and in exploring its repurposing potential. These approaches allow for the efficient investigation of drug-target interactions, the prediction of pharmacokinetic properties, and the generation of hypotheses for further experimental validation. mdpi.comnih.gov

Molecular docking and molecular dynamics (MD) simulations have been employed to investigate the binding of montelukast to various molecular targets. For instance, these techniques have been used to study its interactions with dopaminergic and serotonergic receptors, providing insights into the potential mechanisms behind its neuropsychiatric side effects. mdpi.comresearchgate.net Such studies have also been used to design and screen libraries of montelukast derivatives with potentially improved binding affinities and reduced off-target effects. mdpi.com In one study, MD simulations suggested a stable binding between montelukast and several target proteins, indicating a strong inhibitory potential. researchgate.net

Quantitative Structure-Property Relationship (QSPR) studies, which correlate the chemical structure of a molecule with its properties, are also being utilized. By combining machine learning algorithms with topological indices, researchers can develop predictive models for the properties of asthma drugs like montelukast, streamlining the drug discovery process. nih.gov

Furthermore, in silico approaches have been instrumental in proposing montelukast as a candidate for repurposing against emerging infectious diseases. For example, multiscale molecular modeling suggested a potential role for montelukast in the management of SARS-CoV-2 by showing promising results at both the main protease (Mpro) target and the spike/ACE2 interface. nih.gov

Computational ApproachApplication in Montelukast Research
Molecular Docking Assessed initial binding to receptors like dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A. mdpi.comresearchgate.net Estimated binding affinity to various enzymes and DNA. researchgate.net
Molecular Dynamics (MD) Simulations Evaluated the stability of montelukast binding to target receptors over time. mdpi.comresearchgate.net Suggested stable binding to target proteins, predicting strong inhibitory potential. researchgate.net
MM/PBSA Binding Free Energy Calculations Quantified the binding affinities of montelukast and its derivatives to target receptors. mdpi.comresearchgate.net
ADME-Tox Predictions Predicted the pharmacokinetic and toxicity risks of newly designed montelukast derivatives. mdpi.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Used machine learning and topological indices to model and predict the properties of montelukast. nih.gov
Multiscale Molecular Modeling Explored the potential role of montelukast in managing SARS-CoV-2 infection. nih.gov

Future Directions in Montelukast Sodium Chemical Biology and Pharmacological Investigation

The expanding research into the novel targets and therapeutic potentials of montelukast sodium points toward several key future directions. The journey from preclinical findings to clinical applications requires rigorous and focused investigation.

A critical next step is the validation of the promising preclinical findings through well-designed clinical trials. nih.gov While real-world data analyses have suggested benefits in conditions like multiple sclerosis, prospective randomized controlled trials are necessary to confirm the efficacy and safety of montelukast for these new indications. nih.gov Further clinical studies are also needed to elucidate the relationship between montelukast and certain adverse drug reactions. nih.gov

There is also a need for continued exploration into the fundamental molecular mechanisms of montelukast. A deeper understanding of its interactions with targets beyond the CysLT1 receptor, such as GPR17, and its influence on various signaling pathways will be crucial for identifying new therapeutic opportunities and for understanding its complete pharmacological profile. researchgate.netnih.gov

The development of novel drug delivery systems for montelukast is another important area of research. Current formulations are limited to oral solid dosage forms, which may not be ideal for all patient populations or for targeting specific sites of action. tandfonline.comresearchgate.net Research into new formulations, such as those for non-enteric absorption or for local action in the nasal or pulmonary epithelium, could enhance its therapeutic performance by improving bioavailability and stability. tandfonline.comresearchgate.net

Finally, the use of computational and in silico tools will continue to be invaluable. These methods can accelerate the design of new montelukast derivatives with optimized receptor interactions and improved pharmacokinetic profiles, potentially leading to the development of safer and more effective therapies for a range of conditions. mdpi.comresearchgate.net

Q & A

Basic: What validated analytical methods are recommended for quantifying Montelukast Sodium and its impurities in tablet formulations?

Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Key parameters include:

  • Column : C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
  • Mobile phase : Methanol and water (3:1 ratio) with pH adjustment for optimal separation .
  • Sample preparation : Dissolve tablets in methanol-water mixtures, sonicate for 30 minutes, and filter through 0.45-µm membranes to avoid interference from excipients .
  • Quantification : Calculate purity using peak response ratios of sample (rU) and standard (rS), with acceptance criteria of 92.5–107.5% for labeled claim .

Advanced: How can researchers resolve discrepancies in impurity profiles between pharmacopeial standards and regulatory approvals (e.g., FDA)?

Answer:

  • Case Study : The USP revised the cis-isomer impurity limit from NMT 0.2% to 0.3% to align with FDA specifications .
  • Methodology : Conduct forced degradation studies (e.g., light, heat, pH stress) to identify impurities. Cross-validate results using:
    • System suitability tests : Ensure resolution between peaks (e.g., sensitivity solution with 0.1% impurity spiked) .
    • Regulatory harmonization : Compare acceptance criteria in USP monographs with ICH Q3B guidelines .

Basic: What critical parameters influence dissolution testing of Montelukast Sodium Tablets?

Answer:

  • Media : Use 0.5% sodium dodecyl sulfate (SDS) in water (900 mL) to enhance solubility .
  • Apparatus : USP Apparatus II (paddle) at 50 rpm, with sampling at 15, 30, and 45 minutes.
  • Acceptance criteria : NLT 80% dissolved within 45 minutes .
  • Troubleshooting : If dissolution fails, assess particle size distribution or consider surfactant optimization .

Advanced: How can Design of Experiments (DoE) optimize formulation parameters for Montelukast Sodium orally disintegrating tablets?

Answer:

  • Variables : Excipient ratios (e.g., mannitol, crospovidone), freeze-drying time/temperature .
  • Statistical approach : Use Box-Behnken design to evaluate interactions. For example:
    • Response surface modeling : Predict disintegration time and dissolution efficiency.
    • Validation : Confirm robustness with 3 batches under accelerated stability conditions (40°C/75% RH) .

Basic: How should sample solutions be prepared for UV spectroscopic identification per USP guidelines?

Answer:

  • Diluent : Methanol and water (3:1 ratio).
  • Procedure :
    • Transfer tablets equivalent to 100 mg montelukast to a volumetric flask.
    • Add 70% diluent, sonicate 30 minutes, shake 30 minutes, and dilute to volume.
    • Filter through 0.45-µm membrane; discard the first 1 mL of filtrate .

Advanced: What statistical approaches validate analytical method linearity and accuracy for Montelukast Sodium assays?

Answer:

  • Linearity : Prepare 5 concentrations (50–150% of target). Calculate R² (must be ≥0.999) .
  • Accuracy (recovery) : Spike placebo with known amounts (80%, 100%, 120%). Acceptable recovery: 98–102% .
  • Precision : Repeat intra-day and inter-day analyses (RSD ≤2%) .

Basic: What are the acceptance criteria for organic impurities in Montelukast Sodium Tablets?

Answer:

  • Specified impurities : Cis-isomer (NMT 0.3%), other degradants (NMT 0.2% each) .
  • Unspecified impurities : NMT 0.1% per peak, with total impurities ≤1.0% .

Advanced: How to mitigate batch-to-batch variability in dissolution profiles during generic development?

Answer:

  • QbD approach : Identify critical material attributes (e.g., drug particle size, excipient viscosity).
  • Dissolution media screening : Test in biorelevant media (e.g., FaSSGF, FaSSIF) with bile salts to mimic intestinal conditions .
  • Multivariate analysis : Use similarity factor (f2 ≥50) to compare profiles with reference listed drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.